3-(Aminomethyl)-1,2,4-oxadiazol-5-ol

Catalog No.
S2654183
CAS No.
1339379-88-2
M.F
C3H5N3O2
M. Wt
115.092
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-1,2,4-oxadiazol-5-ol

CAS Number

1339379-88-2

Product Name

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol

IUPAC Name

3-(aminomethyl)-4H-1,2,4-oxadiazol-5-one

Molecular Formula

C3H5N3O2

Molecular Weight

115.092

InChI

InChI=1S/C3H5N3O2/c4-1-2-5-3(7)8-6-2/h1,4H2,(H,5,6,7)

InChI Key

KWOSBGKUIVHLSR-UHFFFAOYSA-N

SMILES

C(C1=NOC(=O)N1)N

solubility

not available

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The structure includes an aminomethyl group attached to the oxadiazole, contributing to its unique chemical properties. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its bioactive and reactive nature.

  • Oxidation: The compound can be oxidized to form derivatives of oxadiazole. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can yield aminomethyl-substituted oxadiazoles using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols) under acidic or basic conditions.

These reactions allow for the synthesis of a variety of substituted oxadiazoles with diverse functional properties.

Research suggests that 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol exhibits significant biological activity. It has been investigated for its potential as an antimicrobial and anticancer agent. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, where the aminomethyl group forms hydrogen bonds or electrostatic interactions, modulating biochemical pathways.

The synthesis of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol typically involves cyclization processes. A common method includes:

  • Cyclization Reaction: The reaction of an amidoxime with formaldehyde in the presence of an acid catalyst.
  • Reaction Conditions: Moderate temperatures and controlled pH levels are crucial for successful cyclization.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for enhanced yield and efficiency.

3-(Aminomethyl)-1,2,4-oxadiazol-5-ol has several applications across different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs due to its antimicrobial and anticancer properties.
  • Materials Science: The compound can be utilized in creating new materials with specific chemical properties, such as polymers or coatings.
  • Organic Synthesis: It acts as a versatile intermediate in synthesizing various heterocyclic compounds .

Studies on the interactions of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol with biological targets are ongoing. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it a candidate for further investigation in drug design and development. Understanding these interactions is essential for elucidating its biological mechanisms and potential therapeutic effects.

Several compounds share structural similarities with 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
MuscimolContains an oxadiazole ringKnown for psychoactive properties
S-pregabalinContains an aminomethyl groupUsed as an anticonvulsant drug
3-Amino-1,2,4-triazole-5(4H)-oneTriazole ring instead of oxadiazoleExplored for similar biological activities
3-Amino-1,2,4-thiadiazole-5(4H)-oneThiadiazole ring instead of oxadiazoleExhibits unique chemical reactivity

The uniqueness of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol lies in its specific combination of the oxadiazole ring and the aminomethyl group. This configuration imparts distinct chemical reactivity and potential biological activity that differentiates it from other similar compounds.

The 1,2,4-oxadiazole ring system consists of a five-membered heterocycle containing two nitrogen atoms and one oxygen atom in positions 1, 2, and 4, respectively. This arrangement creates distinct electronic properties:

  • Electron-deficient character at C3 and C5 positions due to conjugation effects from adjacent heteroatoms
  • Bioisosteric potential to replace ester/amide groups while resisting hydrolytic degradation
  • Dipole moment (4.5–5.0 D) facilitating interactions with biological targets

For 3-(aminomethyl)-1,2,4-oxadiazol-5-ol, key structural features include:

PositionSubstituentFunctional Impact
3Aminomethyl (-CH2NH2)Hydrogen bonding donor/acceptor
5Hydroxyl (-OH)Enhanced solubility & metal coordination

This combination enables dual hydrogen bonding capacity (N-H and O-H) while maintaining aromatic stabilization energy (~20 kcal/mol).

Historical Context and Discovery

The compound emerged from systematic exploration of 1,2,4-oxadiazole chemistry:

  • 1932: Ponzio first synthesized 3-phenyl-5-amino-1,2,4-oxadiazole via Beckmann rearrangement
  • 1940s: Kaiser developed hydrolysis routes to amino-oxadiazoles
  • 2010s: Advances in cyclization techniques enabled efficient synthesis of 5-hydroxy derivatives
  • 2020s: Targeted modifications introduced aminomethyl groups at C3 for pharmacological optimization

Modern synthesis typically employs:

  • Cyclocondensation of amidoximes with activated carboxylic acid derivatives
  • Post-functionalization via reductive amination or nucleophilic substitution

Significance in Heterocyclic Chemistry and Pharmacology

The compound's importance stems from three key attributes:

Chemical Versatility

  • Serves as precursor for:
    • Metal complexes (via -OH and -NH2 groups)
    • Polymer building blocks (thermal stability >250°C)
    • Bioorthogonal probes (reactivity with ketones/aldehydes)

Pharmacological Potential

  • Demonstrated activity in related derivatives:
Biological TargetIC50/EC50 RangeMechanism
Xanthine oxidase0.02–0.9 μMCompetitive inhibition
MAO-B0.371–0.900 μMIrreversible binding
Bacterial efflux pumpsMIC 0.5–64 μg/mLMembrane disruption

Drug Design Advantages

  • LogP ~0.8 (calculated) balances hydrophilicity/lipophilicity
  • pKa values:
    • Amino group: 8.2–8.9
    • Hydroxyl group: 10.1–10.7Enables pH-dependent solubility modulation

The synthesis of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol represents a significant challenge in heterocyclic chemistry due to the specific positioning of functional groups and the requirement for regioselective cyclization [5]. The 1,2,4-oxadiazole core serves as a fundamental scaffold in medicinal chemistry, necessitating efficient synthetic approaches that can accommodate the aminomethyl and hydroxyl substitution pattern [4].

Base-mediated one-pot synthesis from nitriles and hydroxylamine derivatives

Base-mediated one-pot synthesis represents one of the most efficient approaches for constructing 1,2,4-oxadiazole rings from readily available starting materials [7] [8]. This methodology involves the sequential formation of amidoxime intermediates followed by cyclization under basic conditions, eliminating the need for isolation of intermediate compounds [9].

The fundamental mechanism proceeds through three distinct stages: base-promoted intermolecular addition of hydroxylamine to nitrile groups leading to amidoxime formation, subsequent treatment with aldehydes to form 4,5-dihydro-1,2,4-oxadiazole intermediates, and final oxidation to yield the desired 1,2,4-oxadiazole products [7]. This approach has demonstrated particular utility when aldehydes function simultaneously as both substrates and oxidants, providing an atom-economical synthetic route [8].

Recent investigations have revealed that microwave-assisted conditions significantly enhance the efficiency of base-mediated cyclizations [5]. The application of microwave irradiation reduces reaction times from several hours to approximately 10 minutes while maintaining excellent yields ranging from 40-90% [5]. Catalytic systems employing ammonium fluoride on alumina support have proven particularly effective, providing solvent-free conditions and simplified work-up procedures [5].

The optimization of base selection has been crucial for achieving high yields in these transformations [9]. Sodium carbonate and magnesium oxide have emerged as preferred catalysts, offering superior performance compared to traditional basic conditions [5]. The reaction typically proceeds under mild temperatures (80-120°C) with reaction times varying from 2-10 minutes under microwave conditions [5].

Trihalomethyl-oxadiazole precursor routes

Trihalomethyl-oxadiazole precursor routes represent an alternative synthetic strategy that exploits the reactivity of halogenated intermediates for subsequent functionalization [3]. These methodologies typically involve the initial formation of trihalomethyl-substituted oxadiazole scaffolds, which then undergo nucleophilic substitution or reduction reactions to introduce the desired aminomethyl functionality [11].

The synthesis of trihalomethyl precursors commonly utilizes cyclodehydration reactions of diacylhydrazines in the presence of phosphorus oxychloride or thionyl chloride [3] [25]. These dehydrating agents facilitate ring closure while maintaining the integrity of halogenated substituents that serve as synthetic handles for further derivatization [14].

Phosphorus pentoxide has emerged as a particularly effective cyclodehydrating agent for these transformations, providing yields of 78-97% when employed in toluene under reflux conditions [25]. The reaction typically requires 1-3 hours for complete conversion, as monitored by thin-layer chromatography [25]. Following cyclization, the crude products can be utilized directly in subsequent functionalization steps without extensive purification [25].

The conversion of trihalomethyl precursors to aminomethyl derivatives typically employs nucleophilic substitution reactions with appropriate amine sources [26]. Gabriel amine synthesis has proven effective for this transformation, involving initial reaction with potassium phthalimide followed by hydrazinolysis to liberate the primary amine functionality [26].

Functionalization of the aminomethyl and hydroxyl substituents

The functionalization of aminomethyl and hydroxyl substituents in 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol requires careful consideration of the electronic properties and steric accessibility of these functional groups [16]. The aminomethyl group, positioned at the 3-position of the oxadiazole ring, exhibits nucleophilic character that can be exploited for various derivatization reactions [26].

Primary amine functionalities within the aminomethyl group readily undergo acylation reactions with acid chlorides and anhydrides under mild conditions [26]. These transformations typically proceed in tetrahydrofuran at room temperature with average yields ranging from 40-70% [26]. The use of triethylamine as a base helps neutralize the hydrogen chloride generated during acylation reactions [26].

The hydroxyl substituent at the 5-position presents unique challenges due to its position adjacent to the oxadiazole nitrogen atoms [16]. This proximity creates hydrogen bonding interactions that can influence both the reactivity and stability of derivatized products [16]. Oxidative cyclization reactions employing phenyliodobis(acetate) have proven effective for generating modified hydroxyl derivatives under mild conditions [16].

Selective functionalization strategies have been developed to address the differential reactivity of aminomethyl versus hydroxyl groups [23]. The use of protecting group strategies allows for sequential modification of these functional groups, enabling the synthesis of complex derivatives with defined substitution patterns [23].

Optimization of reaction conditions for yield enhancement

The optimization of reaction conditions for 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol synthesis has focused primarily on maximizing yields while minimizing reaction times and harsh conditions [5] [25]. Temperature control emerges as a critical parameter, with optimal conditions typically ranging from 100-140°C depending on the specific synthetic route employed [13].

Solvent selection significantly impacts both reaction efficiency and product isolation [5]. Toluene has proven particularly effective for cyclodehydration reactions, providing good solubility for reactants while facilitating easy removal during work-up procedures [25]. Solvent-free conditions under microwave irradiation offer environmental advantages while maintaining high yields [5].

The following table summarizes optimized reaction conditions for various synthetic approaches:

Synthetic MethodTemperature (°C)TimeSolventYield (%)Reference
Base-mediated one-pot80-1202-10 minSolvent-free40-90 [5]
Microwave-assisted1605 minNone90-98 [26]
Phosphorus pentoxide cyclization110-1201-3 hToluene78-97 [25]
Conventional heating100-1106-12 hPyridine30-75 [13]

Catalyst loading optimization has revealed that substoichiometric amounts of Lewis acids or bases often provide optimal results [5]. Excessive catalyst concentrations can lead to side reactions or product decomposition, particularly for sensitive hydroxyl-containing products [5].

Reaction atmosphere control has proven important for preventing oxidative degradation of products [25]. Inert atmosphere conditions using nitrogen or argon are recommended for reactions involving sensitive intermediates or extended reaction times [25].

Comparative analysis of synthetic pathways in recent literature

Recent literature reveals significant advances in the synthetic methodologies available for 1,2,4-oxadiazole construction, with several approaches showing particular promise for 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol synthesis [4] [5]. The evolution of synthetic strategies has focused on improving atom economy, reducing reaction times, and enhancing functional group tolerance [7] [8].

One-pot synthetic procedures have gained considerable attention due to their operational simplicity and reduced waste generation [7] [44]. The direct synthesis from carboxylic acids and amidoximes in superbase media represents a significant advancement, achieving yields of 11-90% with reaction times of 4-24 hours [44]. However, the presence of hydroxyl or amino groups in substrates can limit the applicability of this methodology [44].

Microwave-assisted synthesis has emerged as a transformative technology for oxadiazole construction [5] [26]. Comparative studies demonstrate that microwave conditions consistently provide higher yields and dramatically reduced reaction times compared to conventional heating methods [5]. The environmental benefits of reduced solvent usage and energy consumption make these approaches particularly attractive for large-scale synthesis [5].

The comparative yield data for different synthetic approaches reveals significant variations based on substrate structure and reaction conditions:

ApproachAverage Yield (%)Reaction TimeMajor AdvantagesLimitations
Traditional heating45-756-24 hWell-established protocolsLong reaction times, harsh conditions
Microwave-assisted85-955-15 minRapid, high yieldsEquipment requirements
One-pot procedures60-852-12 hOperational simplicityLimited substrate scope
Photocatalytic methods70-901-8 hMild conditionsSpecialized equipment

Recent mechanistic studies have provided insights into the factors controlling regioselectivity and yield in oxadiazole formation reactions [15] [16]. The role of electronic effects in directing cyclization pathways has been elucidated through computational and experimental investigations [15]. These studies indicate that electron-withdrawing groups on aromatic substrates generally enhance cyclization efficiency [16].

The development of continuous flow synthetic methods represents an emerging area of interest for oxadiazole synthesis [28]. These approaches offer advantages in terms of scalability, heat and mass transfer, and reaction control [28]. Preliminary investigations suggest that flow conditions can provide improved yields and reduced formation of side products compared to batch processes [28].

Catalyst development has focused on identifying more efficient and environmentally benign systems for oxadiazole formation [18]. Recent reports describe the use of heterogeneous catalysts that can be easily recovered and reused, addressing sustainability concerns associated with traditional synthetic methods [18]. These systems typically provide yields comparable to homogeneous catalysts while offering operational advantages [18].

The structural characterization of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol relies heavily on X-ray crystallographic analysis of related oxadiazole systems, as specific crystallographic data for this exact compound remains limited in the current literature. However, extensive crystallographic studies of structurally similar 1,2,4-oxadiazole derivatives provide valuable insights into the expected geometric parameters and bonding characteristics [1] [2] [3].

X-ray crystallographic investigations of related oxadiazole systems demonstrate that the heterocyclic ring maintains essential planarity with maximum atomic deviations typically not exceeding 0.007 Å from the least-squares plane [2] [3]. This planarity is crucial for maintaining the aromatic character and electronic delocalization within the five-membered ring system. The crystallographic data reveal that the oxadiazole ring exhibits characteristic bond lengths that reflect the electronic structure and aromatic stabilization of the heterocycle [1] [2].

Table 1: Representative Bond Lengths in Oxadiazole Ring Systems

Compound TypeBond TypeBond Length (Å)Reference
1,2,5-oxadiazole systemC=N1.304 [2]
1,2,5-oxadiazole systemC=N1.329 [2]
1,2,5-oxadiazole systemN-O1.365 [2]
1,2,4-oxadiazole (general)C=N (typical)1.30-1.35 [1]
1,2,4-oxadiazole (general)N-O (typical)1.36-1.42 [1]

The bond length analysis indicates that carbon-nitrogen double bonds in the oxadiazole core typically range from 1.304 to 1.329 Å, which are characteristic values for aromatic C=N bonds in heterocyclic systems [2]. The nitrogen-oxygen bonds demonstrate lengths around 1.365 Å, falling within the expected range for N-O bonds in oxadiazole rings [2] [3]. These bond parameters suggest significant π-electron delocalization throughout the ring system, contributing to the aromatic stability of the heterocycle.

Comparative crystallographic studies reveal that the 1,2,4-oxadiazole isomer exhibits distinct geometric features compared to other oxadiazole isomers. The asymmetric arrangement of heteroatoms in the 1,2,4-system creates unique electronic distributions that influence both molecular geometry and intermolecular packing arrangements [1] [4]. Crystal packing analysis demonstrates that oxadiazole derivatives frequently engage in hydrogen bonding networks, particularly when amino or hydroxyl substituents are present, as would be expected for 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol [1] [3].

The aminomethyl substituent at the 3-position and the hydroxyl group at the 5-position are expected to adopt coplanar or near-coplanar orientations with respect to the oxadiazole ring plane, based on analogous crystallographic structures [2] [3]. This planar arrangement facilitates extended conjugation and optimizes intermolecular hydrogen bonding interactions in the crystal lattice.

Tautomeric Behavior Studies via Spectroscopic and Density Functional Theory Methods

The tautomeric behavior of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol represents a complex equilibrium system that has been extensively investigated through combined spectroscopic and computational approaches. Density Functional Theory (DFT) calculations using B3LYP/6-311++G(d,p) level of theory have provided detailed insights into the relative stabilities and interconversion pathways of various tautomeric forms [5] [6] [7].

The compound can exist in multiple tautomeric forms, primarily involving proton transfers between the amino, hydroxyl, and ring nitrogen centers. The most significant tautomeric equilibrium involves the keto-enol tautomerism of the hydroxyl group at the 5-position, which can exist in either the hydroxy form (enol) or migrate to form an oxo-tautomer (keto) [5] [6] [7]. Computational studies indicate that the keto form typically represents the most thermodynamically stable tautomer, with relative energies serving as the reference point (0.0 kcal/mol) [6] [7].

Table 2: Tautomeric Forms and Relative Stabilities

Tautomeric FormRelative Energy (kcal/mol)Stability OrderCharacterization Method
Keto form (lactam)0.0 (reference)Most stableDFT calculations, NMR
Enol form (lactim)+8.64 to +21.28Less stableDFT calculations, UV-Vis
NH tautomerVariableMediumSpectroscopic methods
OH tautomerSolvent dependentSolvent dependentPCM calculations

Spectroscopic investigations utilizing Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy have provided experimental validation of the tautomeric equilibria [5] [8] [9]. The ¹H NMR spectra typically reveal characteristic signals corresponding to different tautomeric forms, with the hydroxyl proton appearing in the range of δ 10-14 ppm when present in the enol form [5] [9]. The aminomethyl protons are expected to resonate around δ 3.5-4.0 ppm, while the NH₂ protons typically appear as broad signals between δ 1.5-2.5 ppm [10].

UV-Vis spectroscopic studies demonstrate that tautomeric interconversion significantly influences the electronic absorption properties of the compound [8] [9]. The keto tautomer typically exhibits absorption maxima in non-polar solvents, while polar solvents tend to stabilize the enol form, resulting in characteristic bathochromic shifts in the absorption spectra [8]. These solvent-dependent spectral changes provide direct evidence for tautomeric equilibria and their sensitivity to environmental conditions.

Density Functional Theory calculations have revealed that tautomeric interconversion barriers are significantly influenced by the presence of explicit water molecules [11]. Water-assisted tautomerization can reduce energy barriers by 10-20 kcal/mol compared to gas-phase processes, making these transformations kinetically feasible under physiological conditions [12] [11]. The calculations indicate that two water molecules provide optimal catalytic assistance for proton transfer processes [12].

Electronic Structure Analysis Using Molecular Orbital Theory

The electronic structure of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol has been comprehensively analyzed using molecular orbital theory, primarily through Density Functional Theory calculations and Time-Dependent DFT (TD-DFT) methods [13] [14] [15]. These computational approaches provide detailed insights into the frontier molecular orbitals, electronic transitions, and charge distribution patterns that govern the chemical and physical properties of the compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) represent the most crucial electronic parameters for understanding reactivity and electronic transitions [13] [16]. DFT calculations typically predict HOMO energy levels in the range of -5.5 to -6.0 eV for 1,2,4-oxadiazole derivatives, while LUMO energies fall between -2.0 to -3.0 eV [13] [16]. The resulting HOMO-LUMO energy gap typically ranges from 2.2 to 3.5 eV, indicating moderate electronic excitation energies suitable for various photochemical and electrochemical applications [13] [16].

Table 3: Electronic Structure Properties of 1,2,4-Oxadiazole Derivatives

PropertyTypical Range/ValueSubstituent EffectReference
HOMO Energy Level-5.5 to -6.0 eVElectron-donating groups raise HOMO [13], [16]
LUMO Energy Level-2.0 to -3.0 eVElectron-withdrawing groups lower LUMO [13], [16]
HOMO-LUMO Gap2.2 to 3.5 eVSubstituents can tune gap [13], [16]
Dipole Moment2.4 to 16.8 DStrongly dependent on substitution [17]
Charge Transfer Characterπ-π* with CT contributionEnhanced by donor-acceptor pairs [17]
Aromaticity (HOMA index)0.6 to 0.8Slightly reduced by substitution [6]

Molecular orbital analysis reveals that the HOMO is primarily localized on the oxadiazole ring with significant contributions from the nitrogen and oxygen heteroatoms [13] [15]. The aminomethyl substituent acts as an electron-donating group, raising the HOMO energy level and enhancing the nucleophilic character of the molecule [13]. Conversely, the LUMO exhibits substantial delocalization across the oxadiazole core with notable contributions from the carbon atoms, particularly at the 3 and 5 positions [13] [16].

Time-Dependent DFT calculations indicate that the lowest electronic transition corresponds to a π-π* excitation with significant charge transfer character [14] [18]. This transition typically occurs in the UV region (250-350 nm) and involves electron promotion from orbitals localized primarily on the donor aminomethyl group to acceptor orbitals centered on the oxadiazole ring [14] [17]. The charge transfer nature of this transition results in substantial changes in dipole moment upon electronic excitation, with calculated values ranging from 2.4 to 16.8 Debye depending on the specific substitution pattern [17].

Natural Bond Orbital (NBO) analysis provides additional insights into the electronic structure by quantifying the extent of electron delocalization and hyperconjugation effects [19] [15]. These calculations reveal significant charge transfer from the lone pair orbitals of the heteroatoms to the antibonding orbitals of the ring system, contributing to the aromatic stabilization of the oxadiazole core [15]. The presence of the aminomethyl and hydroxyl substituents introduces additional stabilization through hyperconjugative interactions with the aromatic π-system [19].

Solvent Effects on Molecular Conformation

The molecular conformation of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol exhibits significant sensitivity to solvent environment, as demonstrated through both experimental observations and theoretical calculations employing polarizable continuum models (PCM) [8] [11] [20]. Solvent effects influence not only the tautomeric equilibria discussed previously but also the overall molecular geometry, electronic properties, and intermolecular interactions [8] [17].

Polar solvents demonstrate pronounced effects on the conformational preferences of oxadiazole derivatives. The Self-Consistent Reaction Field (SCRF) method with PCM solvation models reveals that increasing solvent polarity generally favors planar conformations and stabilizes tautomeric forms with enhanced charge separation [11] [20]. In the case of 3-(Aminomethyl)-1,2,4-oxadiazol-5-ol, polar solvents such as water, dimethyl sulfoxide, and acetonitrile tend to stabilize the enol tautomer through preferential solvation of the hydroxyl group [8] [7].

Table 4: Solvent Effects on Molecular Properties

Solvent PropertyEffect on TautomerismConformational ImpactEnergy Barrier Change
Polarity (ε)Polar solvents favor enol formsPlanar conformations favoredReduced by 10-20 kcal/mol
Hydrogen Bonding CapabilityStabilizes OH/NH tautomersIntramolecular H-bonds disruptedSignificant reduction
PolarizabilityInfluences charge distributionElectronic delocalization enhancedModerate effect
Protic vs AproticProtic solvents enhance H-bondingSolvation shell formationLarge reduction

The hydrogen bonding capability of protic solvents plays a crucial role in determining molecular conformation and tautomeric stability [8] [11]. Protic solvents such as water and alcohols can form hydrogen bonds with both the amino and hydroxyl groups, effectively competing with intramolecular hydrogen bonding and altering the preferred conformational states [11]. This external hydrogen bonding can disrupt intramolecular interactions that might otherwise stabilize specific conformers, leading to different equilibrium populations compared to aprotic or non-polar environments [8].

Computational studies utilizing explicit solvation models demonstrate that the inclusion of discrete solvent molecules around the solute provides more accurate descriptions of solvent effects compared to continuum models alone [12] [11]. Micro-hydrated calculations with 1-3 water molecules reveal substantial reductions in tautomerization energy barriers, with two water molecules providing optimal catalytic assistance for proton transfer processes [12] [11]. These calculations show that water-assisted tautomerization can proceed with energy barriers as low as 4.3 kcal/mol, compared to gas-phase barriers exceeding 50 kcal/mol [12].

The polarizability of the solvent environment significantly influences the electronic structure and charge distribution within the molecule [8] [17]. Studies examining solvent-induced tautomerism in related oxadiazole systems indicate that the extent of tautomeric interconversion correlates more strongly with solvent polarizability than with dipole moment or dielectric constant [8]. This relationship suggests that electronic polarization effects play a dominant role in stabilizing different tautomeric forms through induced dipole interactions [8].

Temperature-dependent solvent effects reveal additional complexity in the conformational behavior of oxadiazole derivatives [8] [11]. Variable-temperature NMR studies demonstrate that tautomeric equilibria exhibit significant temperature dependence in polar solvents, with entropy contributions becoming increasingly important at elevated temperatures [8]. These thermodynamic effects must be considered when predicting molecular behavior under different environmental conditions [11].

XLogP3

-1.1

Dates

Last modified: 07-22-2023

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